Welcome to the BenchChem Online Store!
molecular formula C6H10OS2 B1665233 Allicin CAS No. 539-86-6

Allicin

Cat. No. B1665233
M. Wt: 162.3 g/mol
InChI Key: JDLKFOPOAOFWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07179632B2

Procedure details

10 grams of L-Alliin was added to 200 ml of distilled water and 12 grams of fresh garlic cloves were added as described above in (Example 3). When the reaction was complete, after approximately 3 hrs., the reaction mixture was extracted with a suitable solvent such as 50 ml of diethyl ether. The ether layer was separated, dried over Magnesium Sulphate, filtered and evaporated to a straw coloured liquid yielding 1 gram of allicin. This was dissolved in distilled water (100 ml) and the 1% Allicin solution was stored at −20 C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)C[S:4]([CH2:6][CH:7]=[CH2:8])=[O:5]>O>[CH2:8]=[CH:7][CH2:6][S:4](=[O:5])[S:4][CH2:6][CH:7]=[CH2:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N[C@@H](CS(=O)CC=C)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
, the reaction mixture was extracted with a suitable solvent such as 50 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Magnesium Sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a straw

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=CCS(SCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 21.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.